[3-(Piperidinomethyl)phenyl]methanol
Overview
Description
[3-(Piperidinomethyl)phenyl]methanol is an organic compound with the molecular formula C13H19NO. It is a derivative of phenylmethanol, where the phenyl ring is substituted with a piperidinomethyl group. This compound is primarily used in laboratory settings for various chemical reactions and research purposes .
Mechanism of Action
Target of Action
[3-(Piperidinomethyl)phenyl]methanol is a derivative of piperidine . Piperidine-containing compounds are among the most important synthetic medicinal blocks for drug construction It’s known that piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
Phenol, a related compound, is known to be a potent proteolytic agent . It dissolves tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry , suggesting that they may interact with a variety of biochemical pathways.
Result of Action
It’s known that phenol, a related compound, causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or inhaled .
Biochemical Analysis
Biochemical Properties
[3-(Piperidinomethyl)phenyl]methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with methanol dehydrogenase, an enzyme involved in the oxidation of methanol to formaldehyde . This interaction is crucial for understanding the compound’s role in metabolic pathways. Additionally, this compound may interact with other proteins and enzymes, influencing their activity and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to cause changes in gene expression related to metabolic processes . These changes can lead to alterations in cellular metabolism, impacting the overall function of the cell.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with methanol dehydrogenase results in the oxidation of methanol to formaldehyde . This binding interaction is essential for understanding the compound’s biochemical properties and its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term exposure to the compound can result in significant changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have shown that there is a threshold effect, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity becomes apparent. Understanding these dosage effects is crucial for developing safe and effective applications of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as methanol dehydrogenase, which plays a role in the oxidation of methanol to formaldehyde . This interaction affects metabolic flux and metabolite levels, influencing the overall metabolic processes within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its effects. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s distribution within the cell, affecting its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its role in cellular processes and its overall impact on cell function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Piperidinomethyl)phenyl]methanol typically involves the reaction of benzyl chloride with piperidine in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Sodium borohydride or lithium aluminum hydride for reduction
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary or tertiary alcohols
Substitution: Formation of ethers or esters
Scientific Research Applications
[3-(Piperidinomethyl)phenyl]methanol is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of fine chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
- [3-(Morpholinomethyl)phenyl]methanol
- [3-(Pyrrolidinomethyl)phenyl]methanol
- [3-(Piperazinomethyl)phenyl]methanol
Comparison:
- Binding Affinity: [3-(Piperidinomethyl)phenyl]methanol exhibits higher binding affinity due to the presence of the piperidinomethyl group.
- Reactivity: It shows distinct reactivity patterns compared to its analogs, making it unique for specific applications.
- Applications: While similar compounds may have overlapping uses, this compound is preferred in certain synthetic and research contexts due to its unique properties .
Properties
IUPAC Name |
[3-(piperidin-1-ylmethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-11-13-6-4-5-12(9-13)10-14-7-2-1-3-8-14/h4-6,9,15H,1-3,7-8,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKXLHGCZWDXGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428215 | |
Record name | [3-(Piperidinomethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73278-91-8 | |
Record name | 3-(1-Piperidinylmethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73278-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Piperidinomethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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